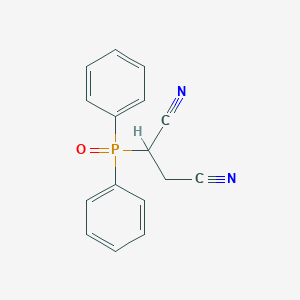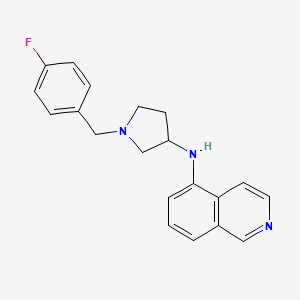
1,1'-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is an organic compound characterized by the presence of a benzofuran ring substituted with a nitro group and two ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Acylation: The final step involves the acylation of the benzofuran derivative with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acylation steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with different functional groups.
Scientific Research Applications
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also interact with specific molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,3-dihydrobenzofuran: Lacks the ethanone groups but shares the benzofuran and nitro functionalities.
2,3-Dihydrobenzofuran: Lacks the nitro and ethanone groups, serving as a simpler analog.
1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is unique due to the combination of the nitro group and ethanone groups on the benzofuran ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone in various scientific and industrial contexts
Properties
CAS No. |
109831-23-4 |
|---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
1-(2-acetyl-5-nitro-3H-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO5/c1-7(14)12(8(2)15)6-9-5-10(13(16)17)3-4-11(9)18-12/h3-5H,6H2,1-2H3 |
InChI Key |
KSDUGBSDZYLHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


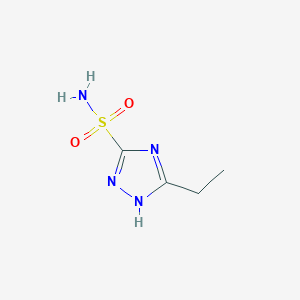
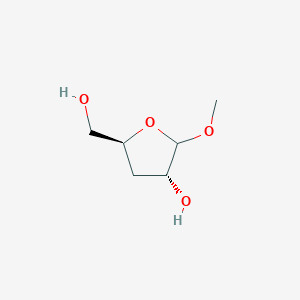
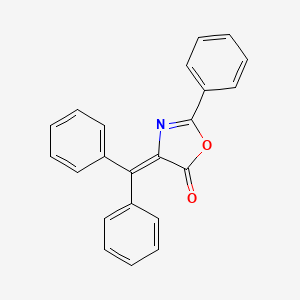
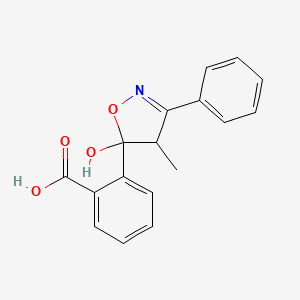
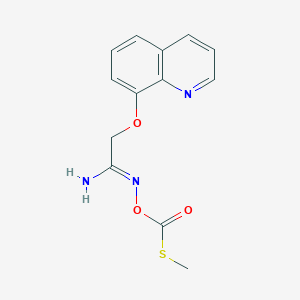
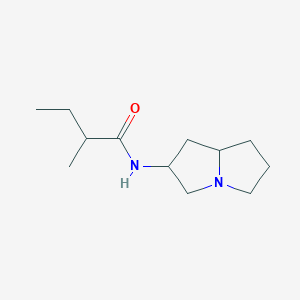

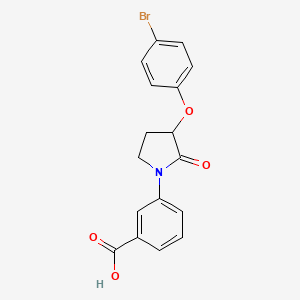
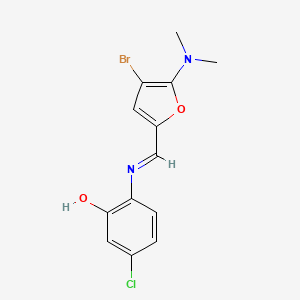
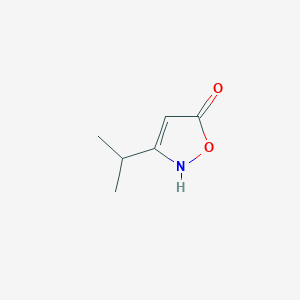
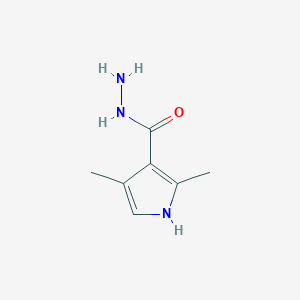
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)
